3-Bromo-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C4H6BrN3·HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylpyrazol-4-amine;hydrochloride typically involves the bromination of 1-methylpyrazole followed by amination. One common method includes the following steps:
Bromination: 1-Methylpyrazole is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to obtain 3-bromo-1-methylpyrazole.
Amination: The brominated intermediate is then reacted with ammonia or an amine source under appropriate conditions to introduce the amine group at the 4-position, forming 3-Bromo-1-methylpyrazol-4-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-Bromo-1-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylpyrazol-4-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methylpyrazole: Lacks the amine group at the 4-position.
1-Methylpyrazol-4-amine: Lacks the bromine atom at the 3-position.
3,5-Dibromo-1-methylpyrazole: Contains an additional bromine atom at the 5-position.
Uniqueness
3-Bromo-1-methylpyrazol-4-amine;hydrochloride is unique due to the presence of both bromine and amine functional groups, which provide distinct reactivity and potential for diverse applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
Molecular Formula |
C4H7BrClN3 |
---|---|
Molecular Weight |
212.47 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6BrN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H |
InChI Key |
VYMLSUXAIUWBJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.